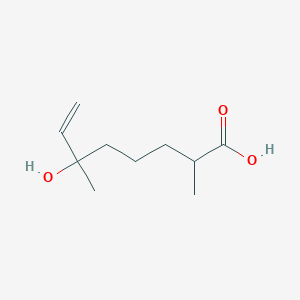![molecular formula C20H18ClN3O2S B2982938 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 450341-05-6](/img/structure/B2982938.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chloroacetamide Derivatives as Herbicides
Chloroacetamide derivatives, including compounds similar in structure to N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide, have been studied for their application as selective herbicides. These compounds, such as alachlor and metazachlor, are used to control annual grasses and broad-leaved weeds in various crops, including cotton, maize, and soybeans. Their mode of action involves the inhibition of fatty acid synthesis in plants, showcasing their potential in agricultural applications (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes, constructed from pyrazole-acetamide derivatives, have shown significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. The antioxidant potential of these compounds suggests their usefulness in medicinal chemistry and pharmaceuticals (Chkirate et al., 2019).
Anticonvulsant Activity
Studies on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives have revealed their potential as anticonvulsant agents. Among the synthesized derivatives, compounds with specific substitutions have exhibited promising activity against seizures induced by maximal electroshock, indicating their potential application in developing new treatments for epilepsy (Aktürk et al., 2002).
Metabolic Studies on Chloroacetamide Herbicides
Research into the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, has provided insights into their biotransformation in liver microsomes of humans and rats. Understanding the metabolic pathways of these compounds is essential for assessing their environmental impact and toxicity. This knowledge is crucial for the safe use of chloroacetamide herbicides in agriculture (Coleman et al., 2000).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been synthesized and studied for their photovoltaic efficiency and ligand-protein interactions. These studies aim to explore the potential use of such compounds in dye-sensitized solar cells (DSSCs) and as bioactive molecules targeting specific proteins. The research demonstrates the multifaceted applications of acetamide derivatives in both renewable energy technologies and drug discovery (Mary et al., 2020).
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-26-16-7-5-13(6-8-16)9-19(25)22-20-17-11-27-12-18(17)23-24(20)15-4-2-3-14(21)10-15/h2-8,10H,9,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJFEURLFCCRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine](/img/structure/B2982855.png)

![2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2982858.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)


![N-(2,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2982866.png)
![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)

![(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982872.png)
![Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2982875.png)

